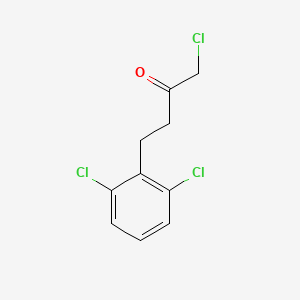

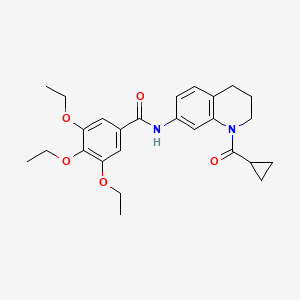

![molecular formula C18H15ClN2O3 B2610363 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-94-8](/img/structure/B2610363.png)

5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit the aldo-keto reductase akr1c3 , a key regulator for hormone activity and a target of interest in both breast and prostate cancer .

Mode of Action

For instance, the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Given the potential target of this compound, it may impact the pathways regulated by akr1c3, which plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .

Result of Action

Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process:

Starting Materials: The synthesis begins with readily available starting materials such as benzo[d]oxazol-2(3H)-one, 3,4-dihydroisoquinoline, and appropriate chloro reagents.

Intermediate Reactions: Key intermediates include the formation of chlorinated benzo[d]oxazol-2(3H)-one and the subsequent coupling with 3,4-dihydroisoquinoline through amide linkage.

Final Steps: The final step usually involves refining the compound to achieve the desired purity and structure through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound would involve:

Batch Processes: Utilizing large reactors to perform sequential reactions in a controlled environment.

Purification: Employing large-scale chromatography and crystallization techniques to ensure the compound meets industrial purity standards.

Análisis De Reacciones Químicas

Types of Reactions

This compound can participate in various chemical reactions including:

Oxidation and Reduction: Can undergo oxidation to introduce hydroxyl groups or reduction to modify specific functional groups.

Substitution Reactions: Due to the presence of chlorine, nucleophilic substitution reactions are common.

Amidation: Reactions involving the formation or cleavage of amide bonds.

Common Reagents and Conditions

Oxidizing Agents: Such as KMnO₄ or H₂O₂ in acidic or basic media.

Reducing Agents: Like NaBH₄ or LiAlH₄ under mild conditions.

Catalysts: Various metal catalysts can facilitate the substitution reactions.

Major Products

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Modified aliphatic chains.

Substitution Products: Different halogenated or functionalized derivatives.

Aplicaciones Científicas De Investigación

This compound finds applications across numerous research fields:

Medicinal Chemistry: Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

Chemical Biology: Used to study cellular mechanisms due to its ability to interact with biological molecules.

Material Science: Investigated for its structural properties that may be useful in developing new materials.

Comparación Con Compuestos Similares

Compared to other similar compounds, this particular compound stands out due to its unique molecular structure, which confers specific properties and activities.

Similar Compounds: Examples include other benzo[d]oxazole derivatives, chloro-substituted aromatics, and isoquinoline analogs.

Uniqueness

Structural Uniqueness: The combination of chloro and oxazole groups with the dihydroisoquinolinyl moiety sets it apart.

Activity Profile: Potentially distinct biological and chemical activities make it a subject of intense research.

There you have it—a deep dive into the world of 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one. Anything else you’re curious about?

Propiedades

IUPAC Name |

5-chloro-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-5-6-16-15(9-14)21(18(23)24-16)11-17(22)20-8-7-12-3-1-2-4-13(12)10-20/h1-6,9H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTACXXHTVEJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2610283.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2610284.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid](/img/structure/B2610287.png)

![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine;hydrochloride](/img/structure/B2610291.png)

![1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B2610292.png)

![Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2610301.png)

![Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B2610303.png)